chlorozinc(1+);trifluoromethylbenzene
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Overview
Description
Chlorozinc(1+);trifluoromethylbenzene is a compound that combines a chlorozinc cation with trifluoromethylbenzene
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of chlorozinc(1+);trifluoromethylbenzene typically involves the reaction of trifluoromethylbenzene with a zinc halide, such as zinc chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);trifluoromethylbenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of simpler compounds or intermediates.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylbenzoic acid, while substitution reactions can produce a variety of functionalized benzene derivatives.
Scientific Research Applications
Chlorozinc(1+);trifluoromethylbenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of chlorozinc(1+);trifluoromethylbenzene involves the interaction of the chlorozinc cation with various molecular targets. The trifluoromethyl group can influence the compound’s reactivity and stability, making it a valuable intermediate in chemical reactions. The pathways involved in its action include coordination with other molecules and participation in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
Benzotrifluoride: Similar in structure but lacks the chlorozinc cation.
Trifluoromethylbenzene: Contains the trifluoromethyl group but does not have the chlorozinc component.
Chlorobenzene: Similar aromatic structure but without the trifluoromethyl group.
Uniqueness
Chlorozinc(1+);trifluoromethylbenzene is unique due to the presence of both the chlorozinc cation and the trifluoromethyl group. This combination imparts distinct chemical properties, making it useful in specific synthetic applications and industrial processes.
Properties
CAS No. |
154407-12-2 |
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Molecular Formula |
C7H4ClF3Zn |
Molecular Weight |
245.9 g/mol |
IUPAC Name |
chlorozinc(1+);trifluoromethylbenzene |
InChI |
InChI=1S/C7H4F3.ClH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1 |
InChI Key |
ZBSGWKMTXMXASP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)C(F)(F)F.Cl[Zn+] |
Origin of Product |
United States |
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